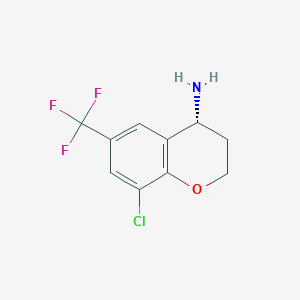
(R)-8-Chloro-6-(trifluoromethyl)chroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cinnamic acid derivatives.
Pechmann Condensation: This reaction involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents due to its potential pharmacological activities.
Biological Studies: It serves as a tool for studying various biological processes and pathways.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
類似化合物との比較
Similar Compounds
Chroman-4-one: A closely related compound with a similar structural framework but different substituents.
Flavanone: Another chroman derivative with distinct biological activities.
Isoflavone: A compound with a similar core structure but different functional groups.
Uniqueness
®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential pharmacological activities compared to other similar compounds .
特性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC名 |
(4R)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m1/s1 |
InChIキー |
XOBHAODXLFYNME-MRVPVSSYSA-N |
異性体SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Cl)C(F)(F)F |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)




